2-氨基-3-(三氟甲基)苯甲醛

描述

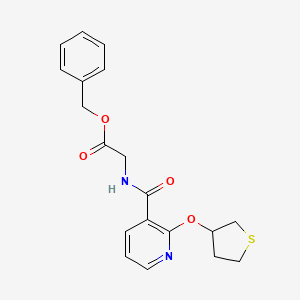

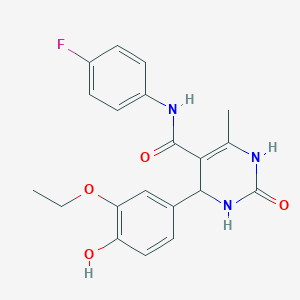

“2-Amino-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H6F3NO. It has a molecular weight of 189.14 . The compound is pale-yellow to yellow-brown in color . It is used as an intermediate in the synthesis of various chemical compounds .

Molecular Structure Analysis

The InChI code for “2-Amino-3-(trifluoromethyl)benzaldehyde” is 1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2 . This code provides a unique representation of the molecule’s structure .科学研究应用

伯胺的色谱分析:Beale 等人 (1989) 的一项研究探索了使用相关化合物 3-苯甲酰基-2-喹啉甲醛作为超高灵敏度测定伯胺的柱前荧光试剂。这对于高灵敏度分析氨基酸和蛋白质具有重要意义 (Beale et al., 1989)。

Knoevenagel 缩合中的催化:Gascón 等人 (2009) 报告说,具有非配位氨基的金属有机框架 (MOF) 在 Knoevenagel 缩合反应中表现出作为固体碱性催化剂的高活性。这表明在有机合成中具有潜在用途 (Gascón et al., 2009)。

三氟甲基化合物的合成:Zhang 等人 (2017) 描述了一种合成三氟甲基萘醌的方法,证明了此类化合物在温和条件下产生结构多样的分子的效用 (Zhang et al., 2017)。

有机反应中的压力依赖性对映选择性:Jessop 等人 (2002) 发现氨基醇催化的二烷基锌与超临界流体中苯甲醛的烷基化反应显示出高转化率和对映选择性,反应结果受溶剂极性和压力影响 (Jessop et al., 2002)。

生物活性中间体的合成:段等人 (2017) 开发了一种合成 2-((4-取代苯基)氨基)苯甲醛的高效方法,该化合物是抗癌药物合成中的重要中间体 (Duan et al., 2017)。

有机合成中的不对称催化:Liu 等人 (2001) 使用氨基萘酚催化芳基醛的非对映选择性乙基化,展示了此类化合物在有机合成中产生高对映选择性中的作用 (Liu et al., 2001)。

金属有机框架中的机理研究:Hajek 等人 (2015) 对氨基官能化金属有机框架中的羟醛缩合反应进行了机理研究,这有助于分子水平的材料工程 (Hajek et al., 2015)。

标记苯甲醛的合成:Boga 等人 (2014) 开发了一种合成功能性标记苯甲醛的方法,这对于天然产物和药物的合成很重要 (Boga et al., 2014)。

作用机制

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the aldol reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

The compound’s participation in the Aldol reaction suggests that it may influence pathways involving aldehyde or ketone components .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, presence of other molecules, and more.

属性

IUPAC Name |

2-amino-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZCBJNPRDYHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)

![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)

![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)

![ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2868867.png)

![3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2868868.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B2868872.png)